molecular formula C4H7BrO2S B2479690 3-(Bromomethyl)thietane 1,1-dioxide CAS No. 1785550-68-6

3-(Bromomethyl)thietane 1,1-dioxide

Cat. No. B2479690
CAS RN: 1785550-68-6
M. Wt: 199.06
InChI Key: GSTCKMBGUGAULZ-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)thietane 1,1-dioxide” is a chemical compound with the CAS Number: 1785550-68-6 . It has a molecular weight of 199.07 and its IUPAC name is 3-(bromomethyl)thietane 1,1-dioxide .


Molecular Structure Analysis

The InChI code for “3-(Bromomethyl)thietane 1,1-dioxide” is 1S/C4H7BrO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Bromomethyl)thietane 1,1-dioxide” include a molecular weight of 199.07 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

NMR Analysis and Molecular Structure

Nuclear Magnetic Resonance (NMR) Studies on Thietane Derivatives NMR spectroscopy has been extensively utilized to analyze the molecular structure of thietane derivatives, including 3-(Bromomethyl)thietane 1,1-dioxide. For instance, studies on the proton spectra of thietane-1,1-dioxide have led to insights about its molecular conformation. A significant finding is that thietane-1,1-dioxide exhibits either a planar structure or two rapidly interconverting conformers, as indicated by its NMR data. These insights into the molecular structure are crucial for understanding the chemical behavior and potential applications of thietane derivatives in various scientific fields (Cistaro et al., 1974) (Fronza et al., 1979).

Synthesis and Chemical Properties

Synthetic Routes and Chemical Reactions Involving Thietane Derivatives The synthesis and chemical reactions of 3-(Bromomethyl)thietane 1,1-dioxide have been a subject of interest. Research demonstrates various synthetic methods and explores the chemical properties of thietane derivatives. For instance, 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole has been used as a precursor for synthesizing 3-substituted thietane 1,1-dioxides. The synthesized compounds have exhibited notable properties, including antidepressant activity, highlighting the potential therapeutic applications of these compounds (Klen et al., 2008) (Klen et al., 2017).

Advanced Applications

Exploration of Medicinal Chemistry and Photoreactions Recent advancements have expanded the scope of applications for thietane derivatives. For instance, the palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides has been developed, enabling the installation of an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity. This method opens new avenues for creating enantioenriched spirocycles, which are of significant interest in medicinal chemistry (Laidlaw & Franckevičius, 2021). Additionally, studies on photoisomerization have shown that thiin-3-ones can efficiently isomerize to alk-1-enylthietan-3-ones, shedding light on the reaction mechanisms and potential applications in synthetic chemistry (Er & Margaretha, 1992).

properties

IUPAC Name

3-(bromomethyl)thietane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTCKMBGUGAULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)thietane 1,1-dioxide

CAS RN

1785550-68-6
Record name 3-(bromomethyl)-1lambda6-thietane-1,1-dione
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